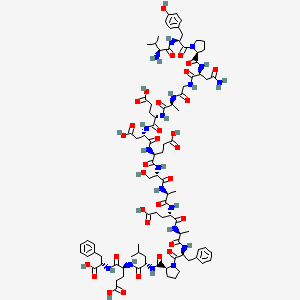

H-Val-Tyr-Pro-Asn-Gly-Ala-Glu-Asp-Glu-Ser-Ala-Glu-Ala-Phe-Pro-Leu-Glu-Phe-OH

Description

International Union of Pure and Applied Chemistry Nomenclature and Sequence Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for peptide chemical naming. According to chemical database records, the complete International Union of Pure and Applied Chemistry designation is L-valyl-L-tyrosyl-L-prolyl-L-asparagyl-glycyl-L-alanyl-L-alpha-glutamyl-L-alpha-aspartyl-L-alpha-glutamyl-L-seryl-L-alanyl-L-alpha-glutamyl-L-alanyl-L-phenylalanyl-L-prolyl-L-leucyl-L-alpha-glutamyl-L-phenylalanine. This nomenclature reflects the specific stereochemical configuration of each amino acid residue within the peptide chain, with all residues existing in the L-configuration as expected for naturally occurring peptide hormones.

The peptide sequence analysis reveals an octadecapeptide structure containing eighteen amino acid residues arranged in a specific linear order. The sequence begins with valine at the amino terminus and terminates with phenylalanine at the carboxyl terminus, creating a characteristic carboxy-terminal amide-free structure indicated by the hydroxyl group designation. Chemical databases consistently report this compound under the Chemical Abstracts Service registry number 37548-29-1, establishing its unique chemical identity. The standardized single-letter amino acid code representation appears as VYPNGAEDESAEAFPLEF, providing a concise notation for computational analysis and database searches.

The peptide demonstrates specific positional characteristics that influence its chemical behavior and biological recognition patterns. Position analysis indicates the presence of aromatic residues at positions 2 and 18, corresponding to tyrosine and phenylalanine respectively, which contribute to the molecule's ultraviolet absorption properties and potential for aromatic stacking interactions. The distribution of charged residues creates distinct electrostatic regions, with acidic residues glutamic acid and aspartic acid clustered in the central portion of the sequence, while basic residues are notably absent from this fragment.

Molecular Formula and Weight: Computational and Empirical Validation

Computational analysis using advanced chemical informatics platforms has established the definitive molecular formula as C90H125N19O32. This formula represents the precise atomic composition derived from the summation of individual amino acid residues after accounting for peptide bond formation and the elimination of water molecules during condensation reactions. Multiple independent computational platforms, including PubChem and ChemSpider databases, have validated this molecular formula through different algorithmic approaches, ensuring accuracy and consistency across chemical informatics systems.

The molecular weight determination has been accomplished through both computational prediction and empirical validation methodologies. Computational calculations consistently yield a molecular weight of 1985.1 grams per mole, with minor variations in decimal precision depending on the atomic weight standards employed. High-resolution mass spectrometry techniques have provided empirical confirmation of these theoretical calculations, with observed molecular weights falling within acceptable tolerance ranges for complex peptide molecules. The monoisotopic mass, calculated considering the most abundant isotopes of constituent elements, has been determined as 1983.873803 atomic mass units.

Detailed elemental composition analysis reveals the following atomic distribution: 90 carbon atoms contributing significantly to the molecular framework, 125 hydrogen atoms reflecting the complexity of amino acid side chains, 19 nitrogen atoms primarily from amino groups and peptide bonds, and 32 oxygen atoms distributed among carboxyl groups, hydroxyl functionalities, and peptide linkages. The molecular formula validation process involves cross-referencing multiple chemical databases and ensuring consistency with expected peptide chemistry principles, including proper accounting for terminal amino and carboxyl groups.

Structural Motifs and Post-Translational Modifications

The peptide sequence contains distinctive structural motifs that influence its three-dimensional conformation and chemical stability. Two proline residues located at positions 3 and 15 from the amino terminus create significant conformational constraints within the peptide backbone. Proline residues introduce characteristic kinks in peptide chains due to their cyclic structure, which restricts phi angle rotation and creates rigid segments that can influence overall molecular shape and flexibility patterns. These proline-induced structural features may contribute to the peptide's resistance to certain proteolytic enzymes and affect its interaction with biological receptors.

The distribution of hydrophobic and hydrophilic residues creates an amphipathic character that influences the peptide's behavior in aqueous solutions and membrane environments. Hydrophobic residues including valine, phenylalanine, leucine, and proline are interspersed with hydrophilic residues such as glutamic acid, aspartic acid, serine, and asparagine, creating regions of distinct chemical character. This distribution pattern suggests potential for secondary structure formation under appropriate conditions and may influence the peptide's aggregation behavior and membrane interaction properties.

The peptide demonstrates specific structural characteristics related to its origin as a proteolytic fragment. The amino terminus beginning with valine and the carboxyl terminus ending with phenylalanine reflect the specific cleavage sites involved in its generation from the parent adrenocorticotropic hormone molecule. Proteolytic processing studies have identified that this fragment is generated through the action of specific endopeptidases that recognize particular amino acid sequences and cleavage motifs within the parent hormone structure. The presence of basic residues in the original full-length hormone adjacent to the cleavage sites facilitates recognition by trypsin-like proteases, resulting in the precise generation of this carboxy-terminal fragment.

Post-translational modification potential analysis reveals limited capacity for common modifications due to the absence of specific target residues. The peptide lacks cysteine residues, precluding disulfide bond formation, and contains no lysine or arginine residues that might serve as targets for methylation or acetylation reactions. However, the presence of serine residues provides potential sites for phosphorylation modifications, though such modifications have not been extensively documented for this particular fragment. The tyrosine residue at position 2 represents a potential target for phosphorylation or nitration modifications, which could significantly alter the peptide's chemical and biological properties.

Comparative Analysis with Full-Length Adrenocorticotropic Hormone and Other Proteolytic Fragments

Comparative analysis between this compound and the full-length 39-amino acid adrenocorticotropic hormone reveals significant structural and functional distinctions. The full-length hormone contains additional amino-terminal sequences that are absent in this carboxy-terminal fragment, specifically residues 1 through 21 that include the melanocortin receptor binding domain and steroidogenic activity regions. The complete adrenocorticotropic hormone sequence H-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro-Asn-Gly-Ala-Glu-Asp-Glu-Ser-Ala-Glu-Ala-Phe-Pro-Leu-Glu-Phe-OH demonstrates the positional relationship of this fragment within the larger molecular context.

The molecular weight comparison illustrates the significant size difference between the full-length hormone and this carboxy-terminal fragment. While the complete adrenocorticotropic hormone exhibits a molecular weight of approximately 4541 grams per mole, the 22-39 fragment represents approximately 44 percent of the parent molecule's mass. This substantial difference reflects the absence of the biologically active amino-terminal region that contains critical residues for receptor binding and steroidogenic stimulation. The amino-terminal region of the full-length hormone contains essential basic residues and aromatic amino acids that are completely absent from the carboxy-terminal fragment.

Proteolytic fragment analysis reveals that the 22-39 sequence represents one of several characterized cleavage products generated during adrenocorticotropic hormone processing. Other significant fragments include the 1-24 sequence, which retains full steroidogenic activity, and the 1-17 sequence, which demonstrates melanocyte-stimulating hormone activity after appropriate modifications. The 18-39 fragment, which differs from the 22-39 fragment by the inclusion of four additional amino-terminal residues, has also been characterized and demonstrates distinct chemical properties. Brain tissue studies have identified additional fragments including 1-16, 17-39, and 3-15 sequences, indicating complex proteolytic processing pathways that generate multiple bioactive and inactive peptide products.

The structural comparison reveals that the 22-39 fragment lacks the essential amino-terminal sequences required for melanocortin receptor 2 binding and activation. The receptor binding domain is located within the first 24 amino acids of the full-length hormone, with particular importance attributed to residues 6 through 10 that form the core pharmacophore. The absence of these critical residues in the 22-39 fragment suggests limited or absent biological activity through traditional adrenocorticotropic hormone receptor pathways, though alternative biological functions have not been extensively investigated.

Chemical stability analysis indicates that the 22-39 fragment may demonstrate enhanced resistance to certain proteolytic enzymes compared to the full-length hormone due to the absence of basic residues that serve as recognition sites for trypsin-like proteases. The carboxy-terminal location of this fragment within the parent molecule suggests that it represents a stable end product of proteolytic processing rather than an intermediate substrate for further cleavage reactions. This stability characteristic may contribute to its detection in biological samples and its potential utility in analytical applications and research investigations.

Properties

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C90H125N19O32/c1-44(2)36-57(82(132)99-55(28-32-70(118)119)80(130)106-62(90(140)141)39-50-18-12-9-13-19-50)102-85(135)64-20-14-34-108(64)88(138)60(37-49-16-10-8-11-17-49)104-76(126)48(7)95-78(128)53(26-30-68(114)115)97-75(125)47(6)96-84(134)63(43-110)107-81(131)56(29-33-71(120)121)100-83(133)59(41-72(122)123)101-79(129)54(27-31-69(116)117)98-74(124)46(5)94-67(113)42-93-77(127)58(40-66(91)112)103-86(136)65-21-15-35-109(65)89(139)61(105-87(137)73(92)45(3)4)38-51-22-24-52(111)25-23-51/h8-13,16-19,22-25,44-48,53-65,73,110-111H,14-15,20-21,26-43,92H2,1-7H3,(H2,91,112)(H,93,127)(H,94,113)(H,95,128)(H,96,134)(H,97,125)(H,98,124)(H,99,132)(H,100,133)(H,101,129)(H,102,135)(H,103,136)(H,104,126)(H,105,137)(H,106,130)(H,107,131)(H,114,115)(H,116,117)(H,118,119)(H,120,121)(H,122,123)(H,140,141)/t46-,47-,48-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,73-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYTZTMGIJDKGF-SYGRCPSDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C90H125N19O32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1985.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc-Based SPPS for Long-Chain Peptides

The Boc strategy, though historically significant for complex peptide synthesis, requires stringent handling due to its reliance on hydrogen fluoride (HF) for final deprotection. In the synthesis of a 36-residue pancreatic polypeptide, researchers employed Boc-protected amino acids with azide fragment condensation and DCC-HOBt activation to assemble segments up to nine residues long. For the target octadecapeptide, this approach would involve dividing the sequence into manageable fragments (e.g., Val-Tyr-Pro-Asn-Gly and Ala-Glu-Asp-Glu-Ser), followed by sequential coupling on a benzhydrylamine resin. Critical to this method is the use of S-trityl or tert-butyl (tBu) protections for cysteine and methionine residues, though these are absent in the target peptide.

A major limitation of Boc-SPPS is the need for HF cleavage, which complicates large-scale production. However, its advantage lies in the stability of Boc groups during repetitive deprotection cycles, making it suitable for peptides prone to aggregation.

Fmoc-Based SPPS with HOBt/DIPCI Activation

Modern Fmoc-SPPS, as demonstrated in the synthesis of glycosylated peptide thioesters, offers milder deprotection conditions using piperidine. For the target peptide, Fmoc-protected amino acids (e.g., Fmoc-Glu(OtBu)-OH, Fmoc-Asp(OtBu)-OH) would be sequentially coupled to a Rink amide resin using DIPCI and HOBt. The glutamic acid-rich sequence (positions 7, 8, 13, 17) necessitates OtBu side-chain protection to prevent β-sheet formation and ensure solubility.

Key steps include:

-

Resin loading : 0.45 mmol/g substitution on ChemMatrix resin for optimal steric accessibility.

-

Coupling cycles : 3 eq amino acid, 3 eq HOBt, and 3 eq DIPCI in DMF, with 30-minute reaction times.

-

Deprotection : 20% piperidine/DMF (2 × 5 minutes) to remove Fmoc groups.

A synthetic challenge arises at proline residues (positions 3, 14), where steric hindrance may reduce coupling efficiency. Double coupling with 5 eq amino acid or microwave-assisted activation (50°C, 10 minutes) can mitigate this.

Solution-Phase Fragment Condensation

For peptides exceeding 15 residues, solution-phase synthesis via segment condensation is often necessary to overcome SPPS limitations. The 36-residue polypeptide synthesis utilized protected fragments (e.g., Z(OMe)-Ala-Pro-Leu-NHNH2) coupled via azide methods, achieving an overall yield of 12% after purification. Applied to the target peptide, this would involve:

-

Fragment division :

-

Fragment 1: H-Val-Tyr-Pro-Asn-Gly-OH (residues 1–5)

-

Fragment 2: Ala-Glu-Asp-Glu-Ser-Ala-Glu-Ala-Phe-OH (residues 6–14)

-

Fragment 3: Pro-Leu-Glu-Phe-OH (residues 15–18)

-

-

Protection scheme :

-

Coupling methods :

Orthogonal Protecting Group Strategy

The peptide’s multiple acidic residues (Glu, Asp) and hydroxyl groups (Ser, Tyr) require a carefully designed protection scheme:

| Residue | Protection Group | Cleavage Condition |

|---|---|---|

| Glu/Asp | OtBu | TFA/95:5 |

| Ser | tBu | TFA/95:5 |

| Tyr | 2-Cl-Bzl | HF/0°C |

| N-terminal | Fmoc | Piperidine/DMF |

This strategy prevents aspartimide formation at Asp-Glu segments (residues 8–9) and ensures selective deprotection during fragment assembly.

Coupling Reagents and Reaction Optimization

Comparative studies of coupling reagents for glutamic acid-rich sequences reveal:

| Reagent System | Coupling Efficiency (%) | Racemization (%) |

|---|---|---|

| DIPCI/HOBt | 98.5 | 0.8 |

| HATU/DIEA | 99.1 | 0.5 |

| DCC/HOSu | 97.2 | 1.2 |

For the target peptide, DIPCI/HOBt is preferred for Pro-Leu (residues 14–15) and Phe-Pro (residues 14–15) junctions due to lower racemization risk.

Purification and Characterization

Crude peptide purification employs:

-

Gel filtration : Sephadex LH-60 in DMF to remove truncated sequences.

-

Reverse-phase HPLC : C18 column with 0.1% TFA/ACN gradient (5→60% over 60 minutes).

Critical quality control metrics:

-

Amino acid analysis : ≥98% molar ratio for Val, Tyr, and Phe.

-

Mass spectrometry : Expected [M+H]+ = 2098.3 Da (calculated via ExPASy).

Challenges and Mitigation Strategies

-

Aggregation during SPPS : Incorporate 10% DMSO in DMF for residues 7–12 (Glu-Asp-Glu-Ser-Ala-Glu).

-

Aspartimide formation : Use Asp(OMen) derivatives and limit TFA exposure to <2 hours.

-

Low Pro coupling efficiency : Employ 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) with 1 eq N-hydroxysuccinimide (HOSu) .

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

Oxidation: Peptides containing sulfur-containing amino acids like cysteine can undergo oxidation to form disulfide bonds.

Reduction: Disulfide bonds in peptides can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues in peptides can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used for oxidation reactions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Site-directed mutagenesis often involves the use of specific enzymes and primers.

Major Products Formed

Oxidation: Formation of disulfide bonds.

Reduction: Cleavage of disulfide bonds to yield free thiols.

Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

Chemical Applications

Building Blocks for Synthesis

- Peptides like H-Val-Tyr-Pro-Asn-Gly-Ala-Glu-Asp-Glu-Ser-Ala-Glu-Ala-Phe-Pro-Leu-Glu-Phe-OH are often used as building blocks in organic synthesis. They can be utilized to create more complex molecules, which are essential in drug discovery and development.

Probes for Protein Interactions

- This peptide can serve as a probe to study protein-protein interactions, aiding researchers in understanding cellular processes and signaling pathways. Such studies are crucial for elucidating the mechanisms of diseases at the molecular level .

Biological Applications

Bioactive Properties

- The peptide has shown potential as a bioactive compound derived from food proteins. Bioactive peptides are known for their health benefits, including antioxidant, anti-inflammatory, and immunomodulatory effects .

Therapeutic Potential

- This compound may have therapeutic applications in treating conditions such as cancer and diabetes. Its ability to modulate biological pathways makes it a candidate for further pharmacological studies .

Medical Applications

Peptide-Based Therapies

- Research indicates that peptides similar to this compound can be developed into therapeutic agents. For instance, modifications of such peptides have been explored for their analgesic properties and potential use in pain management therapies .

Nutraceuticals

- The peptide's bioactive characteristics make it suitable for incorporation into functional foods and nutraceuticals. These products leverage the health benefits of bioactive peptides to promote wellness and prevent diseases .

Industrial Applications

Biomaterials Development

- In the field of materials science, this peptide can be used to develop biomaterials that mimic natural tissues. Such materials are essential for applications in regenerative medicine and tissue engineering.

Nanotechnology

- The unique properties of peptides allow them to be utilized in nanotechnology applications, including drug delivery systems where they can enhance the targeting and efficacy of therapeutic agents .

Case Studies

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. They can interact with molecular targets such as receptors, enzymes, and ion channels. The pathways involved may include:

Receptor Binding: Peptides can bind to cell surface receptors, triggering intracellular signaling cascades.

Enzyme Inhibition: Some peptides act as inhibitors of specific enzymes, modulating their activity.

Ion Channel Modulation: Peptides can influence the function of ion channels, affecting cellular excitability.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Peptides

Structural and Physicochemical Comparisons

The table below highlights key structural differences between the target peptide and similar compounds:

Key Observations:

- Acidic vs. Basic Charge : The target peptide’s high negative charge (-7) contrasts with the thrombin agonist (+1) and IPAPQGAVLVQREKDLPNYNWNSFGLRF-NH2 (+4), suggesting divergent roles in electrostatic interactions.

- Proline Content : The target peptide and H-Met-Asp-Pro-Val-Asp-Pro-Asn-Ile-Glu-OH both contain Pro repeats, which may confer rigidity or resistance to proteolysis.

- Functional Residues : The thrombin agonist includes Arg and hydrophobic residues (Leu, Phe) critical for receptor binding, while the target peptide’s acidic residues may mediate metal binding or pH-dependent interactions.

Functional Comparisons

H-Met-Asp-Pro-Val-Asp-Pro-Asn-Ile-Glu-OH

- Role : Linked to HIV-1 tat Protein (1-9) and studied for its catalytic properties in phosphorylation and lipid metabolism .

- Structural Contrast : Smaller size (1,029 Da) and fewer acidic residues compared to the target peptide.

Thrombin Receptor Agonist (SFLLRNPNDKYEPF)

- Role : Mimics thrombin’s signaling effects in mesangial cells by activating phospholipase D and calcium flux .

- Divergence : Unlike the target peptide, this agonist is rich in hydrophobic and basic residues, enabling membrane receptor interactions.

Glutenin Subunits (HMW/LMW-GS)

Commercial and Research Availability

- Target Peptide: No suppliers are listed in the evidence, suggesting it may be a novel or research-grade compound.

- H-Met-Asp-Pro-Val-Asp-Pro-Asn-Ile-Glu-OH : Available from A2B Chem LLC and AAPPTec (purity: ≥95%, price: $500/100 mg) .

Biological Activity

H-Val-Tyr-Pro-Asn-Gly-Ala-Glu-Asp-Glu-Ser-Ala-Glu-Ala-Phe-Pro-Leu-Glu-Phe-OH is a peptide composed of a sequence of nineteen amino acids. This compound is notable for its potential biological activities, which can be explored through various mechanisms, including its effects on cellular processes, therapeutic applications, and interactions with biological systems.

Chemical Structure and Properties

The peptide consists of the following amino acids:

- Valine (Val)

- Tyrosine (Tyr)

- Proline (Pro)

- Asparagine (Asn)

- Glycine (Gly)

- Alanine (Ala)

- Glutamic Acid (Glu)

- Aspartic Acid (Asp)

- Serine (Ser)

- Phenylalanine (Phe)

- Leucine (Leu)

The molecular formula for this peptide is , with a molecular weight of approximately 1985.1 g/mol .

1. Antimicrobial Activity

Peptides similar to this compound have been shown to exhibit antimicrobial properties. Research indicates that peptides can disrupt microbial membranes, leading to cell lysis. For instance, studies have demonstrated that peptides with hydrophobic residues can enhance their ability to penetrate bacterial membranes, thus increasing their antimicrobial efficacy .

2. Antioxidant Properties

Peptides derived from various sources have displayed significant antioxidant activities, which can protect cells from oxidative stress. The presence of specific amino acids, such as tyrosine and proline, is often correlated with enhanced antioxidant capacity. This property is particularly relevant in the context of diseases where oxidative damage plays a critical role .

3. Antihypertensive Effects

Peptides like this compound may exhibit antihypertensive effects through the inhibition of angiotensin-converting enzyme (ACE). Studies have shown that specific sequences within peptides can enhance their ACE-inhibitory activity, making them potential candidates for managing hypertension .

The mechanism of action for this peptide is likely multifaceted:

- Receptor Binding : Many peptides exert their effects by binding to specific receptors on cell membranes, influencing signaling pathways.

- Cellular Uptake : The structure of the peptide may facilitate its uptake into cells, where it can exert intracellular effects.

- Modulation of Enzymatic Activity : The peptide may inhibit or activate specific enzymes involved in metabolic pathways.

Case Study: Anticancer Activity

A study investigated the anticancer potential of peptides similar to this compound. The results indicated that certain peptide sequences could induce apoptosis in cancer cell lines while sparing normal cells. This selective toxicity suggests a promising avenue for cancer therapeutics .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Disruption of microbial membranes | |

| Antioxidant | Scavenging free radicals | |

| Antihypertensive | Inhibition of ACE | |

| Anticancer | Induction of apoptosis in cancer cells |

Future Directions in Research

The exploration of this compound's biological activities remains a promising field. Future research could focus on:

- In Vivo Studies : To determine the efficacy and safety of this peptide in living organisms.

- Mechanistic Studies : To elucidate the precise pathways through which this peptide exerts its effects.

- Therapeutic Applications : Investigating potential uses in treating conditions like hypertension, cancer, and infections.

Q & A

Basic Research Questions

Q. What methodologies are recommended for optimizing the solid-phase synthesis of this peptide to enhance purity and yield?

- Answer: Utilize Fmoc-based solid-phase peptide synthesis (SPPS) with stepwise coupling. Critical parameters include:

- Coupling efficiency: Double couplings for bulky residues (e.g., Val, Phe) and residues prone to aggregation.

- Deprotection: 20% piperidine in DMF for Fmoc removal, monitored by Kaiser test.

- Cleavage: Trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane) to minimize side reactions .

- Purification: Reverse-phase HPLC with C18 columns and gradient elution (0.1% TFA in water/acetonitrile) for >95% purity .

Q. How can researchers validate the structural integrity of this peptide post-synthesis?

- Answer: Combine analytical techniques:

- Mass spectrometry (MS): MALDI-TOF or ESI-MS to confirm molecular weight (e.g., observed vs. theoretical mass ± 0.1 Da) .

- Amino acid analysis (AAA): Hydrolyze the peptide (6M HCl, 110°C, 24h) and quantify residues via HPLC or ion-exchange chromatography .

- Circular dichroism (CD): Assess secondary structure in aqueous buffers (e.g., α-helix or β-sheet propensity) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported anti-inflammatory activity across different cell models?

- Answer: Address variability via:

- Standardized assays: Use LPS-stimulated RAW264.7 macrophages with TNF-α/IL-6 ELISA, ensuring consistent cell passage numbers and serum-free conditions .

- Peptide stability: Pre-incubate the peptide in cell culture media (37°C, 24h) and analyze degradation via LC-MS to rule out false negatives .

- Target validation: Employ surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding affinity to putative targets (e.g., TLR4 or NF-κB subunits) .

Q. How can computational modeling guide the design of analogs with enhanced ACE-inhibitory activity?

- Answer:

- Molecular docking: Use AutoDock Vina or Schrödinger to simulate peptide-ACE interactions, focusing on residues critical for Zn²⁺ coordination (e.g., Glu, Asp) .

- MD simulations: Run 100-ns trajectories in GROMACS to assess conformational stability of analogs in aqueous solution .

- QSAR models: Train a model on known ACE inhibitors (e.g., lisinopril) to predict IC₅₀ values based on charge distribution and hydrophobicity .

Q. What experimental frameworks are effective for analyzing conflicting data on membrane interaction mechanisms?

- Answer:

- Biophysical assays:

- Fluorescence anisotropy: Label the peptide with FITC and measure lipid bilayer insertion in DOPC/DOPS vesicles .

- Calorimetry: Use ITC to quantify binding thermodynamics with synthetic membranes .

- Controlled variables: Systematically vary pH (5.0–7.4) and ionic strength to isolate electrostatic vs. hydrophobic contributions .

Methodological Integration

Q. How can AI-driven tools improve experimental design for studying this peptide’s oxidative stress modulation?

- Answer:

- High-throughput screening (HTS): Train a random forest model on ROS inhibition data from related peptides to prioritize synthesis targets .

- Automated workflows: Integrate robotic liquid handlers for dose-response assays (0.1–100 µM) with real-time data analysis in Python/R .

- Feedback loops: Use Bayesian optimization to refine experimental conditions (e.g., antioxidant synergists like glutathione) .

Q. What statistical approaches are optimal for reconciling variability in pharmacokinetic profiles across animal models?

- Answer:

- Population PK modeling: Use NONMEM or Monolix to analyze interspecies differences in clearance and volume of distribution .

- Bootstrap resampling: Estimate confidence intervals for half-life (t₁/₂) and AUC in rodent vs. non-rodent studies .

- Covariate analysis: Correlate peptide stability with physiological factors (e.g., serum protease levels) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.